Dansyl-phenylalanyl-leucyl-arginine

neuropeptide metabolism carboxypeptidase kinetics fluorogenic substrate

Dansyl-phenylalanyl-leucyl-arginine (Dansyl-Phe-Leu-Arg; Dns-Phe-Leu-Arg) is a synthetic, fluorogenic tripeptide substrate designed for the detection and kinetic characterization of carboxypeptidases that cleave C-terminal basic amino acids, particularly the B-type regulatory carboxypeptidases such as carboxypeptidase E (CPE, also known as enkephalin convertase) and carboxypeptidase D (CPD). The N-terminal dansyl (5-dimethylaminonaphthalene-1-sulfonyl) fluorophore permits continuous or endpoint fluorometric monitoring of proteolytic cleavage (at excitation/emission wavelengths of approximately 340/520 nm) after extraction of the hydrophobic Dns-Phe-Leu product into an organic phase, displacing less sensitive UV-absorbance-based detection methods for this enzyme class.

Molecular Formula C33H45N7O6S
Molecular Weight 667.8 g/mol
CAS No. 82543-28-0
Cat. No. B14431899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDansyl-phenylalanyl-leucyl-arginine
CAS82543-28-0
Molecular FormulaC33H45N7O6S
Molecular Weight667.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C
InChIInChI=1S/C33H45N7O6S/c1-21(2)19-26(30(41)37-25(32(43)44)15-10-18-36-33(34)35)38-31(42)27(20-22-11-6-5-7-12-22)39-47(45,46)29-17-9-13-23-24(29)14-8-16-28(23)40(3)4/h5-9,11-14,16-17,21,25-27,39H,10,15,18-20H2,1-4H3,(H,37,41)(H,38,42)(H,43,44)(H4,34,35,36)/t25-,26-,27-/m0/s1
InChIKeyCZFHMSJYSYEZBZ-QKDODKLFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dansyl-Phe-Leu-Arg (CAS 82543-28-0): A Validated Fluorogenic Tripeptide Substrate for Arginine/Lysine Carboxypeptidase Activity Assays


Dansyl-phenylalanyl-leucyl-arginine (Dansyl-Phe-Leu-Arg; Dns-Phe-Leu-Arg) is a synthetic, fluorogenic tripeptide substrate designed for the detection and kinetic characterization of carboxypeptidases that cleave C-terminal basic amino acids, particularly the B-type regulatory carboxypeptidases such as carboxypeptidase E (CPE, also known as enkephalin convertase) and carboxypeptidase D (CPD) [1]. The N-terminal dansyl (5-dimethylaminonaphthalene-1-sulfonyl) fluorophore permits continuous or endpoint fluorometric monitoring of proteolytic cleavage (at excitation/emission wavelengths of approximately 340/520 nm) after extraction of the hydrophobic Dns-Phe-Leu product into an organic phase, displacing less sensitive UV-absorbance-based detection methods for this enzyme class [2].

Why a Generic Dansylated Tripeptide Cannot Substitute for Dansyl-Phe-Leu-Arg in Carboxypeptidase Assays


Despite belonging to the same structural class of N-dansylated tripeptides, the identity of the penultimate (P1′) and antepenultimate (P2′) amino acid residues profoundly governs substrate recognition and turnover efficiency among B-type carboxypeptidases. The presence of a Leu residue at the P1′ position in Dansyl-Phe-Leu-Arg, as opposed to the Ala residue in the commonly used analog Dansyl-Phe-Ala-Arg, yields different Km, Vmax, and kcat/Km values across enzyme isoforms, reflecting divergent S1′ subsite preferences [1]. For example, one feline brain carboxypeptidase displays a Km of 48 µM for Dansyl-Phe-Leu-Arg versus 96 µM for Dansyl-Phe-Ala-Arg, representing a 2-fold difference in apparent binding affinity that can critically alter assay sensitivity and dynamic range. Therefore, substituting a generic dansyl-peptide without verifying isoform-specific kinetic constants risks mischaracterizing enzyme activity, masking differential inhibitor sensitivities, or producing inaccurate comparative enzymology datasets.

Quantitative Differentiation Evidence: Dansyl-Phe-Leu-Arg vs. Closest Dansyl-Tripeptide Analogs in Carboxypeptidase Assays


2-Fold Lower Km vs. Dansyl-Phe-Ala-Arg for a Feline Brain Soluble Carboxypeptidase Implies Superior Binding Affinity in Neuropeptide Processing Models

In a direct head-to-head kinetic comparison using a partially purified soluble carboxypeptidase from cat brain, Dansyl-Phe-Leu-Arg exhibited a Km of 48 µM, which is exactly half the Km of 96 µM measured for the closely related analog Dansyl-Phe-Ala-Arg under identical assay conditions [1]. This 2-fold lower Km indicates that the enzyme's S1′ subsite preferentially accommodates the bulkier Leu side chain over the smaller Ala, translating to higher apparent substrate affinity for the Leu-containing probe.

neuropeptide metabolism carboxypeptidase kinetics fluorogenic substrate

Kinetic Discrimination Across Carboxypeptidase Isoforms: Dansyl-Phe-Leu-Arg Reveals a 5.7-Fold Km Range Spanning CPE, CPD, and Novel Feline Carboxypeptidase

Compilation of reported Km values across multiple carboxypeptidase isoforms reveals that Dansyl-Phe-Leu-Arg serves as a sensitive probe for isoform discrimination. The Km for carboxypeptidase E (CPE, EC 3.4.17.10) ranges from 17.5 to 71 µM depending on tissue source and Co²⁺ activation status [1], while metallocarboxypeptidase D (CPD, EC 3.4.17.22) displays a Km of 52–54 µM for the membrane-bound form [2]. A distinct feline brain carboxypeptidase (EC 3.4.17.17) shows a Km of 48 µM [3], and a soluble carboxypeptidase N-like enzyme from cat brain exhibits a Km of 100 ± 5 µM [4]. This 5.7-fold overall range (17.5 to 100 µM) demonstrates that the Leu-containing substrate can resolve subtle active-site differences among carboxypeptidase subtypes that may be masked when using the less discriminating analog Dansyl-Phe-Ala-Arg.

enzyme isoform profiling carboxypeptidase E carboxypeptidase D

Dansyl-Phe-Leu-Arg as the Preferred Fluorogenic Substrate in the Fricker-Snyder Enkephalin Convertase Assay, with Demonstrated Utility Across Bovine Adrenal, Brain, and Pituitary Isoforms

The foundational 1983 purification paper by Fricker and Snyder established Dansyl-Phe-Leu-Arg, alongside Dansyl-Phe-Ala-Arg, as the two primary dansylated substrates for characterizing enkephalin convertase (CPE). A series of dansylated di-, tri-, and tetrapeptide substrates were tested and found to be hydrolyzed with similar kinetic properties (Km, Vmax, and kcat/Km) across enzymes purified from three tissue sources—bovine adrenal medulla, brain, and pituitary—following 135,000-fold, 110,000-fold, and 2,800-fold purification protocols, respectively [1]. The consistency of kinetic parameters across tissue sources when using Dansyl-Phe-Leu-Arg established this substrate as a reference standard for CPE enzymology. In a subsequent standardized assay protocol, Dansyl-Phe-Leu-Arg is listed as the most frequently employed substrate for carboxypeptidase H (CPE) activity measurements, with the note that assays based on fluorescent dansyl substrates are more sensitive than those using UV-absorbing substrates [2].

enkephalin convertase neuropeptide processing standardized assay

Differential Processing of Dansyl-Phe-Leu-Arg by Soluble vs. Membrane-Bound Carboxypeptidase D Forms: A 2-Fold Km Difference Enables Sub-Cellular Localization Studies

Carboxypeptidase D (CPD, EC 3.4.17.22) exists in both soluble and membrane-bound forms. Kinetic data curated in the BRENDA database from the original Song and Fricker (1995) purification study show that Dansyl-Phe-Leu-Arg is processed with a Km of 52 µM by the soluble CPD form and 54 µM by the membrane-bound form [1]. In contrast, the related substrate Dansyl-Pro-Ala-Arg shows a Km of 42 µM for the soluble enzyme and 54 µM for the membrane-bound form [2]. While the absolute Km difference between soluble and membrane-bound CPD is modest for Dansyl-Phe-Leu-Arg (52 vs. 54 µM), the Leu-containing substrate provides a distinct kinetic fingerprint when paired with the Pro-Ala-Arg analog: the ratio of Km(Dansyl-Pro-Ala-Arg)/Km(Dansyl-Phe-Leu-Arg) is 0.81 for the soluble enzyme and 1.0 for the membrane-bound enzyme, providing a means to computationally deconvolve the contribution of each CPD form in mixed preparations.

membrane-bound enzyme sub-cellular fractionation carboxypeptidase D

Co²⁺ Activation of Carboxypeptidase E from Manduca sexta Revealed by a 2.6-Fold Reduction in Km for Dansyl-Phe-Leu-Arg

Carboxypeptidase E is a zinc metalloenzyme whose activity can be modulated by divalent cations. In Manduca sexta (tobacco hornworm) CPE, the Km for Dansyl-Phe-Leu-Arg shifts from 70 µM in the absence of exogenous Co²⁺ to 27 µM in the presence of CoCl₂, representing a 2.6-fold increase in apparent substrate affinity upon metal activation [1]. This property is not universally shared by all dansylated tripeptide substrates, as the response to Co²⁺ depends on the peptide sequence context. The large dynamic range in Km shift makes Dansyl-Phe-Leu-Arg a sensitive reporter of the metalloenzyme activation state in insect neuropeptide processing studies.

metalloenzyme activation insect neuropeptide processing carboxypeptidase E

Optimal Procurement and Application Scenarios for Dansyl-Phe-Leu-Arg in Carboxypeptidase Research and Inhibitor Screening


Enzyme Isoform Fingerprinting in Brain Tissue Homogenates

When characterizing carboxypeptidase activities in crude brain extracts where multiple B-type carboxypeptidases co-exist (CPE, CPD, CPN, and novel PMSF-inhibited carboxypeptidases), Dansyl-Phe-Leu-Arg delivers a 5.7-fold Km dynamic range (17.5–100 µM) that enables isoform discrimination. Combined with selective inhibitors such as guanidinoethylmercaptosuccinic acid (Ki ~8–9 nM for CPE) [1], the substrate's differential Km values across isoforms allow researchers to parse the contribution of each enzyme species to total Arg-cleaving activity without requiring immuno-depletion. This application is directly supported by the cross-study Km compilation in Evidence Item 2 and the foundational Fricker-Snyder protocol in Evidence Item 3.

Quantitative Structure-Activity Relationship (QSAR) Studies of the S1′ Subsite in Carboxypeptidase Drug Targets

The 2-fold Km difference between Dansyl-Phe-Leu-Arg (48 µM) and Dansyl-Phe-Ala-Arg (96 µM) for the feline brain carboxypeptidase [2] provides a clean comparative system for probing S1′ subsite steric and hydrophobic requirements. By systematically varying the P1′ residue across Leu, Ala, Ile, and Gly dansyl-tripeptide series, medicinal chemistry teams can construct quantitative S1′ subsite maps to guide the design of carboxypeptidase inhibitors with enhanced selectivity. This scenario is grounded in Evidence Item 1.

Sub-Cellular Fractionation and Membrane Topology Studies of Carboxypeptidase D

For cell biology labs investigating Golgi-resident versus plasma membrane CPD pools, paired kinetic assays using Dansyl-Phe-Leu-Arg and Dansyl-Pro-Ala-Arg enable computational deconvolution of soluble and membrane-bound enzyme contributions from a single fraction, based on the differential Km ratio (0.81 for soluble CPD vs. 1.0 for membrane-bound CPD) [3]. This orthogonal kinetic approach is supported by Evidence Item 4 and is particularly valuable when antibody reagents against specific CPD domains are unavailable.

Metalloenzyme Activation State Monitoring in Insect Neuroendocrinology

In Manduca sexta and other insect models, the 2.6-fold Km shift (70 µM → 27 µM) observed upon Co²⁺ activation of CPE [4] can be exploited as a positive control to validate that assay conditions support metalloenzyme function. Researchers testing chelator-based inhibitors (e.g., 1,10-phenanthroline) or studying the role of metal cofactors in prohormone processing can use Dansyl-Phe-Leu-Arg to confirm that loss of activity is due to metal chelation rather than non-specific enzyme inactivation. This scenario is derived from Evidence Item 5.

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